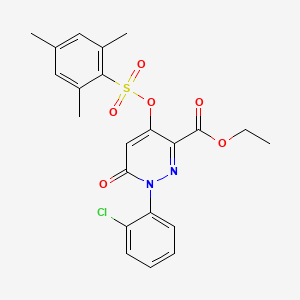

(E)-N'-(4-(dimethylamino)benzylidene)-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N'-(4-(dimethylamino)benzylidene)-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C17H17N5O2 and its molecular weight is 323.356. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

(E)-N'-(4-(dimethylamino)benzylidene)-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide has been synthesized and characterized through various spectroscopic methods including FT-IR, NMR, ESI-MS, and X-ray diffraction. Its molecular structures, both free base and cationic species, have been optimized and analyzed in different phases, revealing high solvation energy values in solution. Vibrational spectroscopy and DFT studies support the compound's stability and reactivity, indicating potential applications in materials science and as a precursor for further chemical modifications (Karrouchi et al., 2020)

Biological Evaluation and Molecular Docking Studies

This compound has been subjected to in vitro antidiabetic and antioxidant activity assessments, showing promising results. Molecular docking studies suggest its potential anti-diabetic activity through inhibition of the α-glucosidase enzyme, highlighting its relevance in medicinal chemistry and drug design research for managing diabetes (Karrouchi et al., 2020).

Comparative Studies with Derivatives

Further research involving derivatives of this compound, such as (E)-N'-4-methoxybenzylidene-5-methyl-1H-pyrazole-3-carbohydrazide, has provided insights into the structure-activity relationships. These studies include spectral analysis, molecular docking, and theoretical calculations, contributing to the field of synthetic and medicinal chemistry by exploring the structural factors affecting biological activities and reactivity (Karrouchi et al., 2021).

Potential in Antimicrobial and Antioxidant Activities

Similar compounds have been evaluated for their antimicrobial, antiurease, and antioxidant activities, providing a foundation for the development of new therapeutic agents. Such research underscores the importance of pyrazole derivatives in the discovery of novel bioactive compounds with potential applications in treating infections and oxidative stress-related diseases (Sokmen et al., 2014).

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-N'-(4-(dimethylamino)benzylidene)-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide involves the condensation of 4-(dimethylamino)benzaldehyde with furan-2-carboxylic acid hydrazide, followed by cyclization with 1H-pyrazole-5-carboxylic acid hydrazide. The resulting product is then subjected to E/Z isomerization to obtain the desired (E)-isomer.", "Starting Materials": [ "4-(dimethylamino)benzaldehyde", "furan-2-carboxylic acid hydrazide", "1H-pyrazole-5-carboxylic acid hydrazide" ], "Reaction": [ "Step 1: Condensation of 4-(dimethylamino)benzaldehyde with furan-2-carboxylic acid hydrazide in the presence of a suitable condensing agent such as EDCI or DCC to form the corresponding hydrazone intermediate.", "Step 2: Cyclization of the hydrazone intermediate with 1H-pyrazole-5-carboxylic acid hydrazide in the presence of a suitable cyclization agent such as POCl3 or SOCl2 to form the desired pyrazole-furan derivative.", "Step 3: E/Z isomerization of the pyrazole-furan derivative using a suitable isomerization agent such as DBU or NaOMe to obtain the (E)-isomer of the final product." ] } | |

CAS No. |

1284280-64-3 |

Molecular Formula |

C17H17N5O2 |

Molecular Weight |

323.356 |

IUPAC Name |

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide |

InChI |

InChI=1S/C17H17N5O2/c1-22(2)13-7-5-12(6-8-13)11-18-21-17(23)15-10-14(19-20-15)16-4-3-9-24-16/h3-11H,1-2H3,(H,19,20)(H,21,23)/b18-11+ |

InChI Key |

BHJQYLQTJFGYPW-WOJGMQOQSA-N |

SMILES |

CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=CO3 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-chlorobenzyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde](/img/structure/B2418941.png)

![2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile](/img/structure/B2418947.png)

![Tert-butyl 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]azetidine-1-carboxylate](/img/structure/B2418950.png)

![3-(Benzo[d][1,3]dioxol-5-ylamino)-1-cyclohexylpyrrolidine-2,5-dione](/img/structure/B2418951.png)

![2-{4-Methyl-2,5-dioxo-4-[2-(trifluoromethyl)phenyl]imidazolidin-1-yl}acetonitrile](/img/structure/B2418952.png)

![3-Methyl-8-[4-(3-methylbutyl)piperazin-1-yl]-7-[(2-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2418960.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2418962.png)